molecular formula C24H16ClN5O4 B12197291 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B12197291
M. Wt: 473.9 g/mol
InChI Key: RYDNMVCVBORFQG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a tetrazole ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its benzofuran core, chlorophenyl group, and tetrazole ring make it a versatile and valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClN5O4

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C24H16ClN5O4/c25-16-7-5-15(6-8-16)23(32)24-22(19-3-1-2-4-20(19)34-24)27-21(31)13-33-18-11-9-17(10-12-18)30-14-26-28-29-30/h1-12,14H,13H2,(H,27,31)

InChI Key

RYDNMVCVBORFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5

Origin of Product

United States

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